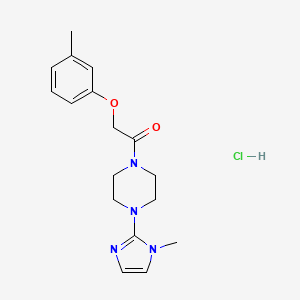
3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is not directly mentioned in the provided papers, but its structure can be inferred to contain both phenylsulfonyl and piperidylsulfonyl groups attached to a pyrazole ring, which is further substituted with methyl groups at positions 3 and 5.
Synthesis Analysis
The synthesis of related compounds involves the addition-rearrangement reactions of dihydropyrans with arylsulfonyl isocyanates to generate functionalized piperidones. For instance, 3,4-dihydro-2-methoxy-5-methyl-2H-pyran reacts with phenylsulfonyl isocyanate to afford a 3-formyl-6-methoxy-3-methyl-1-(phenylsulfonyl)-2-piperidone in high yield, as a trans/cis mixture . This suggests that the synthesis of the compound might involve similar addition-rearrangement reactions, possibly with a piperidylsulfonyl isocyanate counterpart.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the Schiff base derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has been characterized by 1H NMR, UV-Vis, IR, ESR spectroscopy, and X-ray diffraction studies . These techniques could be applied to determine the molecular structure of "3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole" and confirm the position of substituents on the pyrazole ring.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be complex. For instance, 3,5-dinitro-4-(phenylsulfonyl)pyrazole undergoes nucleophilic substitution reactions with thiophenol, resulting in the substitution of the phenylsulfonyl group . This indicates that the phenylsulfonyl group in the compound of interest may also be susceptible to nucleophilic attacks, potentially leading to a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. The Schiff base compounds mentioned in the provided papers exhibit antibacterial activity, which is a significant chemical property . The presence of sulfonyl groups in "3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole" could imply similar biological activities, and its physical properties like solubility, melting point, and stability could be deduced from the behavior of similar sulfonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
A study by Alsaedi, Farghaly, and Shaaban (2019) synthesized a novel series of pyrazolopyrimidine ring systems, incorporating phenylsulfonyl moiety, and evaluated their antimicrobial activities. Some derivatives exhibited significant antimicrobial activity, surpassing that of reference drugs. This suggests potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Green Mechanochemical Synthesis
Saeed and Channar (2017) reported the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles through a solvent-free, mechanochemical method, indicating an environmentally friendly approach to synthesizing pyrazole derivatives. This method could potentially be applied to the synthesis of 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole, emphasizing sustainability in chemical synthesis (Saeed & Channar, 2017).
Anticancer and Antimalarial Agents
Quirante et al. (2011) explored Pt(II) and Pd(II) complexes with 1H-pyrazole derivatives as ligands, evaluating their in vitro antimalarial and cytotoxic activities against various cancer cell lines. The study highlights the potential of pyrazole derivatives in developing novel anticancer and antimalarial agents, suggesting similar applications for 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole (Quirante et al., 2011).
Molecular Structure Investigations
Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. This study underscores the importance of structural analysis in understanding the properties and potential applications of pyrazole derivatives (Shawish et al., 2021).
Optical Properties of Organic Nanoparticles
A study by Fu and Yao (2001) on the size effects on the optical properties of organic nanoparticles, specifically 1-phenyl-3-((dimethylamino)styryl)-5-((dimethylamino)phenyl)-2-pyrazoline, revealed special size dependence in optical properties. This research could inform the development of optical materials based on 3,5-Dimethyl-1-(phenylsulfonyl)-4-(piperidylsulfonyl)pyrazole, particularly in nanotechnology applications (Fu & Yao, 2001).
Eigenschaften
IUPAC Name |
1-[1-(benzenesulfonyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S2/c1-13-16(25(22,23)18-11-7-4-8-12-18)14(2)19(17-13)24(20,21)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDSLCTVSJSSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC=C2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2524658.png)
![Methyl 5-[(5-fluorosulfonyloxypyridine-3-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2524659.png)
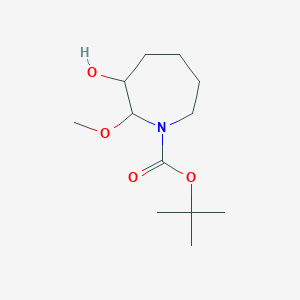
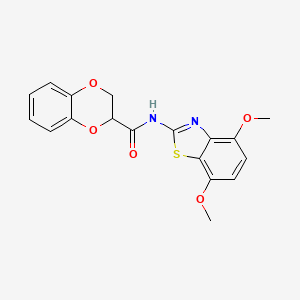
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)
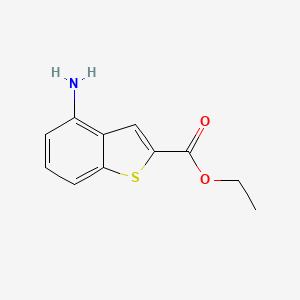
![4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2524668.png)
![Ethyl 1-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2524669.png)
![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)
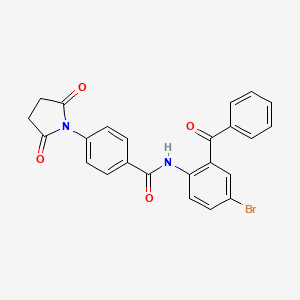

![N-(3,4-dimethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2524676.png)
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-indol-1-yl]acetic acid](/img/structure/B2524678.png)
